1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride
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Overview
Description
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is a chemical compound that features a piperazine ring substituted with a 1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride typically involves the reaction of piperazine with a 1H-1,2,4-triazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
Piperazine: A simple piperazine ring without the triazole substitution.
1-(1H-1,2,4-Triazol-1-yl)ethanol: A compound with a similar triazole moiety but different functional groups.
Uniqueness
1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride is unique due to its combined piperazine and triazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H18Cl3N5 |
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Molecular Weight |
290.6 g/mol |
IUPAC Name |
1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine;trihydrochloride |
InChI |
InChI=1S/C8H15N5.3ClH/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13;;;/h7-9H,1-6H2;3*1H |
InChI Key |
XCTKNASDXXQWST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C=NC=N2.Cl.Cl.Cl |
Origin of Product |
United States |
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